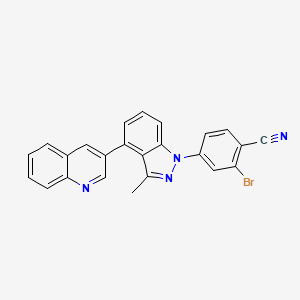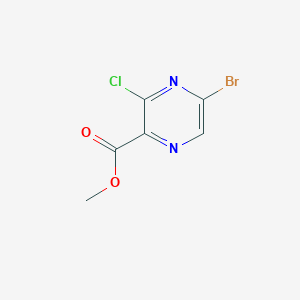
2-(3-methyl-1H-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methylpyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine is a heterocyclic compound that contains both pyrazole and pyrazine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylpyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized by cyclization of appropriate diamine derivatives with diketones or other suitable precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of pyrazine N-oxides.
Reduction: Reduction reactions may convert the pyrazine ring to dihydropyrazine derivatives.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the boronate ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halides, organometallic reagents, and nucleophiles are commonly employed.
Major Products
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Drug Development: The compound’s structure makes it a potential candidate for drug discovery, particularly in designing inhibitors or modulators of specific enzymes or receptors.
Medicine
Therapeutic Agents: Research may explore its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(3-methylpyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine would depend on its specific application. For instance, in medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
2-(3-methylpyrazol-1-yl)pyrazine: Lacks the boronate ester group.
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine: Lacks the pyrazole ring.
Uniqueness
The presence of both the pyrazole and pyrazine rings, along with the boronate ester group, makes 2-(3-methylpyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine unique
属性
分子式 |
C14H19BN4O2 |
|---|---|
分子量 |
286.14 g/mol |
IUPAC 名称 |
2-(3-methylpyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine |
InChI |
InChI=1S/C14H19BN4O2/c1-10-6-7-19(18-10)12-9-16-11(8-17-12)15-20-13(2,3)14(4,5)21-15/h6-9H,1-5H3 |
InChI 键 |
VDGXCMRDPZWMSJ-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)N3C=CC(=N3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![tert-butyl N-[[3-chloro-5-[3,5-dichloro-2-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyridin-2-yl]methyl]carbamate](/img/structure/B13869078.png)

![6-[(5-Methyltriazolo[4,5-b]pyrazin-3-yl)methyl]quinoline](/img/structure/B13869105.png)





![Benzyl 2-[3-(6-aminonaphthalen-2-yl)propanoylamino]benzoate](/img/structure/B13869151.png)
